molecular formula C11H10N2O2 B12877254 6-(Dimethylamino)quinoline-5,8-dione CAS No. 59963-00-7

6-(Dimethylamino)quinoline-5,8-dione

Cat. No.: B12877254
CAS No.: 59963-00-7
M. Wt: 202.21 g/mol
InChI Key: RHVBDCBODICSEQ-UHFFFAOYSA-N
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Description

6-(Dimethylamino)quinoline-5,8-dione is a nitrogen-containing heterocyclic compound with a quinoline backbone. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the dimethylamino group at the 6th position and the quinoline-5,8-dione structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)quinoline-5,8-dione typically involves the reaction of 5,8-quinolinedione with dimethylamine. One common method includes the copper(I)-catalyzed amination of 6-iodoquinoline with dimethylamine in the presence of an 8-oximino-5,6,7,8-tetrahydroquinoline ligand . This reaction yields 6-dimethylaminoquinoline with a high yield of 93%.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Solvent-free conditions and microwave-assisted synthesis are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)quinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which exhibit unique chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NQO1 and induce apoptosis selectively in cancer cells makes it a promising candidate for further drug development .

Properties

CAS No.

59963-00-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-(dimethylamino)quinoline-5,8-dione

InChI

InChI=1S/C11H10N2O2/c1-13(2)8-6-9(14)10-7(11(8)15)4-3-5-12-10/h3-6H,1-2H3

InChI Key

RHVBDCBODICSEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C2=C(C1=O)C=CC=N2

Origin of Product

United States

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